molecular formula C8H12F2N2O2 B14226501 Ethyl 2-Amino-2-difluoromethyl-4-cyanobutyrate CAS No. 501011-46-7

Ethyl 2-Amino-2-difluoromethyl-4-cyanobutyrate

Cat. No.: B14226501
CAS No.: 501011-46-7
M. Wt: 206.19 g/mol
InChI Key: HCLIRNGXOYRYHP-UHFFFAOYSA-N
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Description

Ethyl 2-Amino-2-difluoromethyl-4-cyanobutyrate is an organic compound that contains both amino and nitrile functional groups. This compound is of interest due to its unique chemical structure, which includes a difluoromethyl group, making it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-Amino-2-difluoromethyl-4-cyanobutyrate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-acetylamino-2-difluoromethyl-4-cyanobutyrate with hydrogen chloride in the presence of a solvent such as methyl tert-butyl ether (MTBE). The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves scalable and efficient synthetic routes. These methods aim to minimize the use of hazardous reagents and optimize reaction conditions to achieve high yields. For example, the use of platinum on carbon (Pt-C) as a catalyst in the reduction of nitrile groups is a common approach in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Amino-2-difluoromethyl-4-cyanobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrogen chloride (HCl): Used in the initial synthesis step.

    Platinum on carbon (Pt-C): Used as a catalyst for the reduction of nitrile groups.

    Methyl tert-butyl ether (MTBE): Used as a solvent in various reaction steps

Major Products Formed

Scientific Research Applications

Ethyl 2-Amino-2-difluoromethyl-4-cyanobutyrate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-Amino-2-difluoromethyl-4-cyanobutyrate involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in chemical reactions. The amino and nitrile groups allow for further functionalization and derivatization, enabling the synthesis of a wide range of compounds .

Comparison with Similar Compounds

Ethyl 2-Amino-2-difluoromethyl-4-cyanobutyrate can be compared with other similar compounds, such as:

  • Ethyl 2-Benzylideneamino-2-difluoromethyl-4-cyanobutanoate
  • Ethyl 2-(Diphenylmethylene)amino-2-difluoromethyl-4-cyanobutanoate
  • Ethyl 2-Acetylamino-2-difluoromethyl-4-cyanobutanoate

These compounds share the difluoromethyl and nitrile groups but differ in their substituents, which can significantly impact their chemical properties and applications .

Properties

IUPAC Name

ethyl 2-amino-4-cyano-2-(difluoromethyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2N2O2/c1-2-14-7(13)8(12,6(9)10)4-3-5-11/h6H,2-4,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLIRNGXOYRYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC#N)(C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432193
Record name Ethyl 2-Amino-2-difluoromethyl-4-cyanobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501011-46-7
Record name Ethyl 2-Amino-2-difluoromethyl-4-cyanobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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